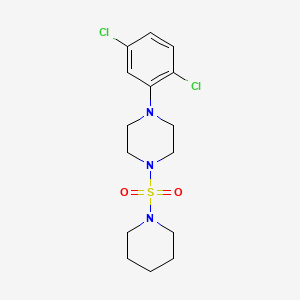
1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a piperidin-1-ylsulfonyl group
Métodos De Preparación
The synthesis of 1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dichlorophenyl and piperidin-1-ylsulfonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and sulfonyl chlorides for sulfonylation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research has focused on its potential therapeutic applications, such as its use in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique chemical properties make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,5-dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the 2,5-dichlorophenyl group but differs in its core structure, containing a biguanide group instead of a piperazine ring.
Quinoline Derivatives: Quinoline derivatives, such as 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, also contain the 2,5-dichlorophenyl group and exhibit similar biological activities.
Indole Derivatives: Indole derivatives, like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, share structural similarities and biological activities with this compound.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O2S/c16-13-4-5-14(17)15(12-13)18-8-10-20(11-9-18)23(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYQUWYSUXJHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-6-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5743161.png)
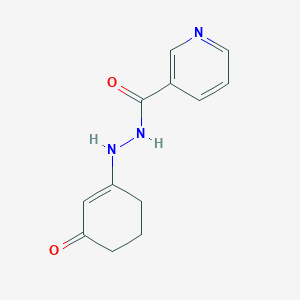
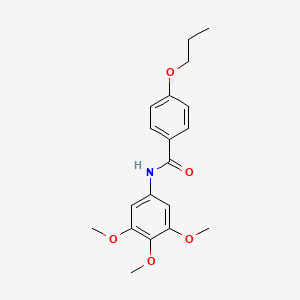
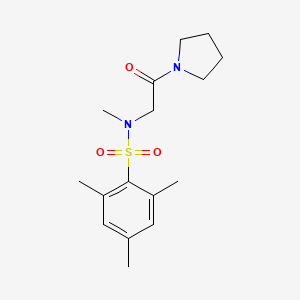
![3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5743194.png)
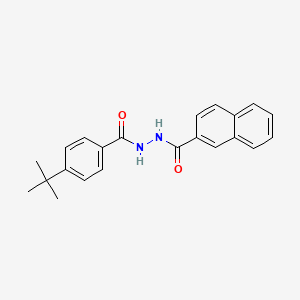

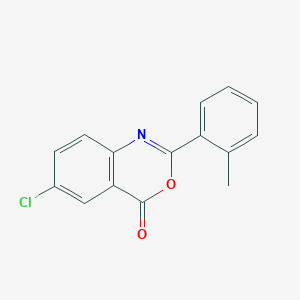
![ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5743224.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5743232.png)
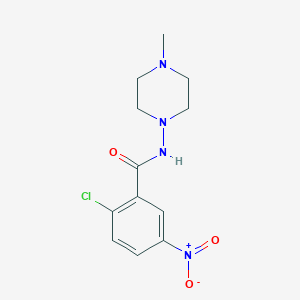
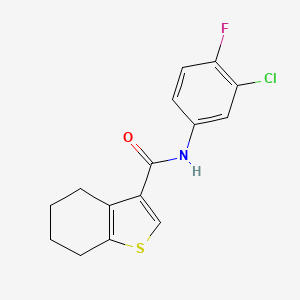
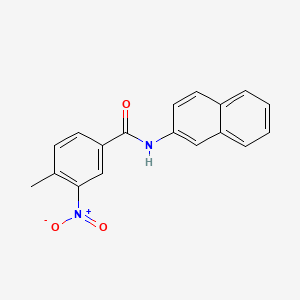
![4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
